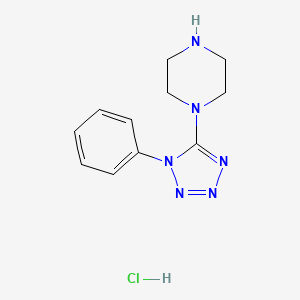

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

説明

Historical Context and Discovery Timeline

The development of this compound is intrinsically linked to the broader historical evolution of tetrazole chemistry, which began in the late nineteenth century with pioneering work by Swedish chemist J.A. Bladin. In 1885, Bladin first synthesized tetrazole derivatives at the University of Uppsala during his investigation of dicyanophenylhydrazine reactions, the condensation product of cyanogen and phenylhydrazine. Bladin observed that the action of nitrous acid on dicyanophenylhydrazine led to the formation of a compound with the formula C8H5N5, marking the inception of tetrazole chemistry. This foundational work established the framework for understanding nitrogen-rich heterocyclic compounds that would later prove essential in pharmaceutical applications.

The period from Bladin's initial discovery until 1950 witnessed relatively modest progress in tetrazole research, with only approximately 300 derivatives reported during this sixty-five-year span. However, the 1950s marked a pivotal transformation in tetrazole chemistry, as these compounds found widespread applications in agriculture, biochemistry, medicine, pharmacology, and explosives, leading to rapid research development. The tetrazole functional group gained particular attention as a metabolically stable isostere for carboxylic acid, a property that became a primary driving force for continual research in this area. This bioisosteric relationship proved crucial in pharmaceutical development, as tetrazoles not only possess similar acidity constants to carboxylic acids but also maintain approximately the same planar delocalized system space requirements while providing maximum nitrogen content among heterocyclic compounds.

The integration of piperazine components into pharmaceutical research followed a parallel trajectory, with piperazine establishing itself as an important class of nitrogen-containing heterocyclic bioactive compounds. The piperazine scaffold gained recognition as a privileged structure in drug discovery, finding widespread distribution in biologically active compounds across various therapeutic fields including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic applications. The convergence of tetrazole and piperazine chemistry in compounds like this compound represents the culmination of decades of research in both heterocyclic domains.

Structural Classification Within Heterocyclic Chemistry

This compound exemplifies the sophisticated integration of two distinct heterocyclic systems within a single molecular entity. The compound belongs to the broader classification of synthetic organic heterocyclic compounds, specifically incorporating both tetrazole and piperazine structural motifs that contribute unique electronic and steric properties to the overall molecular architecture.

The tetrazole component consists of a five-membered ring containing four nitrogen atoms and one carbon atom, representing one of the most nitrogen-rich heterocyclic systems in organic chemistry. Three isomers of the parent tetrazole exist, differing in the position of double bonds: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. The 1H- and 2H- isomers function as tautomers, with equilibrium favoring 1H-tetrazole in the solid phase, while 2H-tetrazole dominates in the gas phase. These isomers exhibit aromatic character with six π-electrons, contrasting with the 5H-isomer which remains nonaromatic. The phenyl substitution at the N1 position in the target compound stabilizes the tetrazole ring system while providing additional aromatic character and potential sites for intermolecular interactions.

The piperazine moiety represents a saturated aliphatic six-member heterocyclic system with two nitrogen atoms positioned at the 1 and 4 positions, along with four carbon atoms. This structural arrangement creates a chair-like conformation that positions the nitrogen atoms in a nearly perpendicular orientation, facilitating diverse substitution patterns and conformational flexibility. The piperazine scaffold possesses two primary nitrogen atoms that contribute to improved pharmacokinetic features of drug candidates through their appropriate acidity constants. These nitrogen sites enhance water solubility of drug-like molecules, thereby playing a crucial role in bioavailability considerations.

| Structural Component | Ring Size | Heteroatoms | Aromatic Character | Key Properties |

|---|---|---|---|---|

| Tetrazole | 5-member | 4 Nitrogen, 1 Carbon | Aromatic (6 π-electrons) | High nitrogen content, carboxylic acid isostere |

| Piperazine | 6-member | 2 Nitrogen, 4 Carbon | Non-aromatic | Basic amine character, conformational flexibility |

| Phenyl | 6-member | 6 Carbon | Aromatic | Hydrophobic interactions, π-π stacking |

The hydrochloride salt formation occurs through protonation of one of the piperazine nitrogen atoms, typically the nitrogen not directly connected to the tetrazole ring. This salt formation significantly enhances the compound's aqueous solubility and stability, making it more suitable for pharmaceutical applications and biological studies. The overall molecular formula of the base compound is C11H14N6, with the hydrochloride salt adding one equivalent of hydrochloric acid.

Significance in Medicinal Chemistry and Drug Development

This compound occupies a position of considerable importance in contemporary medicinal chemistry, serving multiple roles as both a pharmaceutical intermediate and a research tool for biological investigations. The compound's primary significance lies in its function as a starting material for the synthesis of various bioactive compounds, particularly anti-inflammatory agents. This synthetic utility stems from the compound's dual pharmacophoric elements, which can be selectively modified to optimize biological activity while maintaining favorable physicochemical properties.

The tetrazole moiety contributes several advantageous properties to drug development efforts. Tetrazoles have gained increasing popularity due to their broad-spectrum biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The tetrazole functional group serves as a metabolically stable replacement for carboxylic acid groups, offering similar acidity while providing enhanced metabolic stability and altered pharmacokinetic profiles. This bioisosteric relationship allows medicinal chemists to modify existing carboxylic acid-containing drugs to improve their therapeutic profiles without completely altering their mechanism of action.

The piperazine component adds complementary value through its well-established pharmacological versatility. The N-4 nitrogen of piperazine functions as a basic amine, while the N-1 nitrogen readily accommodates hydrogen bond acceptors and hydrophobic groups through other heterocyclic attachments without necessitating the addition of stereocentric complexity. This structural flexibility enables rational drug design approaches where multiple pharmacodynamic and pharmacokinetic objectives can be simultaneously addressed within a single molecular framework.

Recent research has demonstrated the compound's utility in enzyme inhibition studies and protein structure investigations. The molecule's ability to modulate enzyme and protein activity through binding to active sites makes it valuable for understanding biochemical mechanisms and developing new therapeutic interventions. Additionally, its application in drug metabolism studies provides insights into metabolic pathways and potential drug-drug interactions.

| Application Area | Mechanism | Research Value | Therapeutic Potential |

|---|---|---|---|

| Anti-inflammatory synthesis | Starting material for agent development | High synthetic versatility | Improved metabolic stability |

| Enzyme inhibition studies | Active site binding modulation | Mechanistic understanding | Target validation |

| Protein structure research | Conformational analysis tool | Structural insights | Drug design optimization |

| Drug metabolism investigation | Metabolic pathway elucidation | Pharmacokinetic prediction | Safety assessment |

The compound's integration of tetrazole and piperazine pharmacophores represents a sophisticated approach to pharmaceutical development, where the synergistic effects of multiple bioactive elements can lead to enhanced therapeutic outcomes. This pharmacophore hybridization strategy has proven particularly effective in creating compounds with improved selectivity profiles and reduced side effect potential compared to single-pharmacophore alternatives. The continued research interest in this compound reflects its ongoing relevance in modern drug discovery efforts and its potential for generating novel therapeutic agents across multiple disease areas.

特性

IUPAC Name |

1-(1-phenyltetrazol-5-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6.ClH/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16;/h1-5,12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNFIFYKWLCZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Phenylhydrazine Derivatives with Nitriles

One widely reported method involves the initial formation of phenylhydrazine derivatives, which undergo cyclization with suitable nitrile precursors to form the tetrazole ring. This approach is supported by the synthesis of related tetrazole compounds and is adaptable for the target molecule.

- React phenylhydrazine with an appropriate nitrile or nitrile-like precursor under reflux conditions.

- Use of reagents such as sodium azide or other azide sources to facilitate tetrazole ring formation.

- Use of hazardous azide reagents.

- Moderate yields, often requiring further purification.

Cycloaddition of Nitriles with Azide Ions

Another method involves the [3+2] cycloaddition of azide ions with nitrile compounds, producing tetrazoles directly. This route is advantageous due to its regioselectivity and relatively mild conditions.

- Nitrile compounds are reacted with sodium azide in the presence of a suitable catalyst or solvent.

- The reaction typically proceeds at elevated temperatures (around 100°C).

- Suitable for synthesizing phenyl-substituted tetrazoles.

- Can be adapted for the phenyl-1H-tetrazol-5-yl moiety.

Specific Preparation of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride

Synthesis via Condensation of Phenylhydrazine with Piperazine Derivatives

Based on patent CN103275010A and related literature, a notable route involves:

- Step 1: Condensation of phenylhydrazine with a piperazine derivative bearing a suitable leaving group (e.g., halogenated or activated position).

- Step 2: Cyclization of the intermediate to form the tetrazole ring, often facilitated by reagents like Lawesson's reagent or Davy reagent, which promote sulfur or phosphorus-mediated cyclization.

- Step 3: Quaternization or salt formation with hydrochloric acid to obtain the hydrochloride salt.

- Use of fatty alcohols (C12-C14, C12-C18) as solvents during initial condensation reactions, which aids in controlling temperature and reaction rate.

- Addition of water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate to facilitate azeotropic removal of water, driving the cyclization equilibrium.

- Use of non-toxic condensation reagents such as Lawesson reagent or Japanese reagent instead of phosphorus oxychloride, aligning with environmentally friendly practices.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 40°C – 60°C | For cyclization reactions, controlled to prevent decomposition |

| Solvent | Tetrahydrofuran (THF), Methylene dichloride | Selected for solubility and ease of removal |

| Reagents | Lawesson reagent, Davy reagent, Japanese reagent | For cyclization and sulfurization |

| Base | Pyridine, Triethylamine | To neutralize acids and facilitate cyclization |

Salt Formation

Post-cyclization, the free base is converted into the hydrochloride salt by treatment with hydrogen chloride in an organic solvent (e.g., ethyl acetate or methanol), followed by filtration and drying.

Alternative Routes and Innovations

Use of Green Chemistry Principles

Recent advances focus on replacing toxic reagents like phosphorus oxychloride with safer alternatives such as Lawesson reagent, which offers high selectivity and yields, and employing environmentally benign solvents.

One-Pot Synthesis Strategies

Some research reports propose one-pot procedures combining condensation, cyclization, and salt formation steps, reducing waste and process complexity.

Data Summary and Comparative Table

| Method | Starting Materials | Key Reagents | Solvents | Temperature | Yield (%) | Environmental Considerations |

|---|---|---|---|---|---|---|

| Phenylhydrazine + Nitrile Cyclization | Phenylhydrazine, nitrile derivatives | Sodium azide (hazardous), catalysts | Ethanol, THF | 80–100°C | 50–70 | Moderate, safety concerns with azides |

| Phenylhydrazine + Piperazine Derivative | Phenylhydrazine, halogenated piperazine | Lawesson reagent, Davy reagent | THF, dichloromethane | 40–60°C | 80–90 | Safer reagents, environmentally friendly |

| One-pot Green Synthesis | Phenylhydrazine, piperazine derivatives | Lawesson reagent, organic bases | Ethanol, water | 40–60°C | 85–92 | High, low waste |

化学反応の分析

反応の種類: 1-(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)ピペラジン塩酸塩は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、一般的な酸化剤を使用して酸化し、対応する酸化生成物を生成することができます。

還元: 還元反応は、還元剤を使用して、化合物の還元形を得ることができます。

一般的な試薬と条件:

酸化: 過酸化水素または過マンガン酸カリウムを酸化剤として使用することができます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが一般的な還元剤です。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化されたテトラゾール誘導体をもたらす可能性があり、還元は還元されたピペラジン化合物を生成する可能性があります .

科学研究への応用

1-(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)ピペラジン塩酸塩は、次のものを含む、いくつかの科学研究への応用があります。

医薬品化学: 抗菌作用や抗癌作用などの潜在的な薬理学的特性について研究されています。

材料科学: この化合物は、ユニークな特性を持つ新しい材料の開発における使用について探求されています。

生物学的研究: さまざまな生物学的アッセイでツール化合物として使用され、さまざまな生物学的システムに対するその影響を研究しています

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

The compound is primarily studied for its antimicrobial and anticancer activities. Research indicates that derivatives of tetrazole compounds exhibit significant antibacterial effects against a range of pathogens, making them candidates for developing new antibiotics . Additionally, studies have shown that piperazine derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapies.

Mechanism of Action

The mechanism through which this compound exerts its effects involves interactions with specific molecular targets. The tetrazole ring is known to influence receptor binding and enzyme activity, which can lead to therapeutic outcomes in various diseases.

Material Science

Development of New Materials

This compound is also explored for its potential in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance properties such as thermal stability and mechanical strength. Research has indicated that incorporating tetrazole derivatives into polymer matrices can improve their resistance to environmental degradation.

Biological Research

Tool Compound in Assays

In biological research, this compound serves as a tool compound for studying various biological systems. It can be utilized in assays to assess the effects on cellular pathways and interactions with proteins or nucleic acids. This application is crucial for understanding the biological roles of similar compounds and their potential therapeutic uses .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent .

- Cancer Cell Apoptosis Induction : Another research effort focused on the compound's ability to induce apoptosis in human cancer cell lines. The study found that treatment with varying concentrations led to increased rates of cell death, suggesting a promising avenue for cancer treatment development .

- Material Enhancement : In material science applications, researchers incorporated this compound into polymer blends, resulting in improved mechanical properties and thermal stability compared to control samples without the compound .

作用機序

1-(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)ピペラジン塩酸塩の作用機序は、特定の分子標的と経路との相互作用を伴います。テトラゾール環とピペラジン部分は、酵素や受容体と相互作用し、その活性を調節する可能性があります。 特定の分子標的と経路は、研究されている特定の用途と生物学的システムによって異なる場合があります .

類似の化合物:

- 1-(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)エタン-1-アミン

- 1-フェニル-1H-テトラゾール-5-チオール

比較: 類似の化合物と比較して、1-(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)ピペラジン塩酸塩は、テトラゾール環とピペラジン部分の組み合わせによってユニークです。 このユニークな構造は、さまざまな研究用途に役立つ、明確な化学的および生物学的特性を与えています .

類似化合物との比較

Comparison with Structural Analogues

Structural Analogues with Different Heterocyclic Cores

1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine Dihydrochloride

- Structural Difference : Replaces the tetrazole ring with a 1,2,3-triazole core.

- NMR data (e.g., piperazine protons at 2.43–3.17 ppm in tetrazole derivatives ) may shift due to electronic differences.

1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

- Structural Difference : Lacks the tetrazole ring; features a chloromethoxyphenyl group.

- Impact: Absence of the tetrazole reduces metabolic stability but increases lipophilicity (ClogP ~2.8 vs. ~1.5 for the parent compound).

Substituent Variations on the Tetrazole Ring

5-Methyl-1-aryl-tetrazoles

- Structural Difference : Methyl group at the 5-position of the tetrazole.

- Synthesized via hydroxylamine and acyl chlorides, these derivatives show moderate yields (50–70%) compared to the parent compound’s optimized routes (e.g., 80% yield via sodium azide and triethyl orthoformate) .

1-{[1-(4-Fluoro-benzyl)-1H-tetrazol-5-yl]-p-tolyl-methyl}-4-methyl-piperazine

- Structural Difference : Fluorobenzyl and methyl groups on the tetrazole and piperazine.

- Impact :

Piperazine Ring Modifications

HBK Series (HBK14–HBK19)

- Structural Difference: Phenoxy-ethoxy/propoxy chains and substituted aryl groups on piperazine.

- Impact: HBK15 (2-chloro-6-methylphenoxy) shows enhanced 5-HT₁A receptor binding (Ki ~15 nM) compared to the parent compound, likely due to increased lipophilicity . Longer alkyl chains (e.g., propoxy in HBK16) reduce solubility but improve blood-brain barrier penetration.

Pharmacological Activity Comparisons

- 1-(3-Chlorophenyl)piperazine Hydrochloride (CPP): A known 5-HT₁B/1D receptor agonist with vasoconstrictive properties . The tetrazole in the parent compound may shift selectivity toward 5-HT₂ receptors due to enhanced hydrogen-bonding capacity.

生物活性

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound can be attributed to its structural features, particularly the tetrazole and piperazine moieties. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor sites, which modulates their activity. The piperazine ring enhances the compound's ability to traverse biological membranes, thereby improving bioavailability and efficacy at target sites.

Anticancer Activity

Research indicates that derivatives of tetrazole, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that related tetrazole compounds function as microtubule destabilizers, inhibiting tubulin polymerization and disrupting microtubule integrity in cancer cell lines such as SGC-7901 and HeLa .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6–31 | SGC-7901 | 2.5 | Microtubule destabilization |

| 6–31 | HeLa | 3.0 | Inhibition of tubulin polymerization |

Inhibition of Protein Arginine Methyltransferase (PRMT)

Another significant area of research involves the inhibition of PRMTs, which play a crucial role in various biological processes and disease states, including cancer. Compounds designed based on the tetrazole scaffold have shown promising results in inhibiting PRMT1 specifically. For example, a series of 1-substituted tetrazole derivatives demonstrated considerable inhibitory effects against PRMT1, with some compounds exhibiting selectivity over other PRMT family members .

Table 2: PRMT Inhibition by Tetrazole Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 9a | 0.5 | High |

| 9b | 2.0 | Moderate |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of tetrazole derivatives, researchers synthesized several compounds based on the tetrazole framework and tested them against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as an effective anticancer agent .

Case Study 2: Antidiabetic Activity

In another investigation focused on metabolic disorders, tetrazole derivatives were assessed for their antidiabetic properties. One compound demonstrated remarkable glucose-lowering effects in diabetic animal models, outperforming existing treatments like pioglitazone . This highlights the versatility of tetrazole derivatives beyond oncology.

Q & A

Basic Research Question

- IR spectroscopy : Confirm the tetrazole ring via C=N stretches (~1500 cm⁻¹) and N–H bending (~3400 cm⁻¹) .

- NMR spectroscopy :

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 277.1 (C₁₁H₁₃ClN₆⁺) .

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) .

When encountering discrepancies in biological activity data (e.g., enzyme inhibition), what strategies can confirm compound integrity and assay validity?

Advanced Research Question

- Compound integrity : Re-analyze purity via HPLC and compare with freshly synthesized batches. Check for hydrolysis of the tetrazole ring under assay conditions (pH 7.4 buffer) .

- Assay validation :

- Data interpretation : Distinguish between competitive and non-competitive inhibition using Lineweaver-Burk plots .

What are the recommended handling and storage protocols to mitigate health risks associated with this compound?

Basic Research Question

- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the hydrochloride salt .

- Spill management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

- Toxicity mitigation : Although specific toxicity data are limited, treat the compound as a potential respiratory irritant (analogous to piperazine derivatives) .

How can computational modeling guide the design of derivatives with enhanced binding affinity for target enzymes?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses of the tetrazole-piperazine scaffold in enzyme active sites (e.g., cyclooxygenase for anti-inflammatory studies) .

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity .

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives for synthesis .

What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

Advanced Research Question

- Solvent volume : Reduce DMF usage via microwave-assisted synthesis (shorter reaction times) .

- Purification : Replace ethanol recrystallization with column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for higher yields .

- Byproducts : Monitor for tetrazole ring decomposition (e.g., via LC-MS) and optimize pH during salt formation to minimize impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。